molecular formula C11H20N2S B1461618 N-Butyl-N-(2-thienylmethyl)ethane-1,2-diamine CAS No. 1172938-36-1

N-Butyl-N-(2-thienylmethyl)ethane-1,2-diamine

Cat. No. B1461618
M. Wt: 212.36 g/mol
InChI Key: RXHWTPXARXDAFU-UHFFFAOYSA-N
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Description

N-Butyl-N-(2-thienylmethyl)ethane-1,2-diamine , also known as BTS , is a compound with antihypertensive properties. Its molecular formula is C11H20N2S , and its molecular weight is approximately 212.36 g/mol 1. The compound’s structure includes a butyl group, a thienylmethyl group, and an ethane-1,2-diamine backbone.



Molecular Structure Analysis

The molecular structure of BTS consists of a butyl group (N-butyl), a thienylmethyl group, and an ethane-1,2-diamine core. The thienylmethyl moiety contributes to the compound’s biological activity. Understanding the spatial arrangement of these groups is crucial for predicting its behavior and interactions.



Chemical Reactions Analysis

BTS may participate in various chemical reactions due to its amino and thienylmethyl functional groups. These reactions could involve nucleophilic substitution, oxidation, or coordination chemistry. However, specific examples would require further investigation from relevant literature.



Physical And Chemical Properties Analysis


  • Solubility : BTS’s solubility in different solvents affects its formulation and administration.

  • Melting Point : Determining the melting point provides insights into its stability and crystalline structure.

  • pKa : Understanding its acid-base behavior helps predict its behavior in physiological conditions.

  • Stability : Investigating its stability under various conditions (e.g., temperature, pH) is essential.


Scientific Research Applications

Chemosensors for Metal Cations

N,N′-Bis(9-anthrylmethyl)ethane-1,2-diamine has been studied for its luminescence properties and complexing ability, being effective as a selective PET chemosensor for Zn2+ and H+. This demonstrates the potential of structurally similar compounds in sensing applications, particularly for detecting specific metal ions through fluorescence changes Tolpygin et al., 2007.

Polymer Synthesis

Research into the polyaddition behavior of compounds structurally related to N-Butyl-N-(2-thienylmethyl)ethane-1,2-diamine shows significant potential in polymer science. For instance, the reactivity of bis(five- and six-membered cyclic carbonate)s with diamines highlights the versatility of such compounds in forming polymers with varying properties, depending on the reactants' structure and reaction conditions Tomita et al., 2001.

Metal Complex Formation

The compound and its analogs have been explored for their ability to form complexes with various metals, which is critical for applications ranging from catalysis to materials science. For example, studies on copper(I) and (II) as well as zinc(II) complexes provide insights into the structural and electronic properties that influence reactivity and stability. Such research lays the groundwork for developing new materials with tailored properties for specific applications Nation et al., 1997.

DNA Interaction Studies

Compounds structurally related to N-Butyl-N-(2-thienylmethyl)ethane-1,2-diamine have also been investigated for their interactions with DNA. These studies are crucial for understanding the potential biological applications of these compounds, including therapeutic uses and as tools for studying biological processes. For instance, the interaction of nickel(II) complexes with calf thymus DNA was explored, suggesting that such compounds can bind to DNA via electrostatic interactions Wang et al., 2008.

Safety And Hazards


  • Toxicity : Assessing BTS’s toxicity profile is critical for safe use.

  • Handling Precautions : Researchers and users should follow proper handling procedures.

  • Environmental Impact : Consider its potential impact on the environment.


Future Directions


  • Biological Studies : Investigate BTS’s effects on blood pressure, potential side effects, and target receptors.

  • Formulation : Develop suitable dosage forms (e.g., tablets, injections) for clinical use.

  • Clinical Trials : Conduct clinical trials to evaluate its efficacy and safety in hypertensive patients.


Remember that this analysis is based on available information, and further research is necessary to fully understand BTS’s properties and potential applications. For more detailed insights, consult relevant scientific literature 23456.


properties

IUPAC Name

N'-butyl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2S/c1-2-3-7-13(8-6-12)10-11-5-4-9-14-11/h4-5,9H,2-3,6-8,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHWTPXARXDAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCN)CC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butyl-N-(2-thienylmethyl)ethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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